molecular formula C10H7NO5S B14123718 5-Nitro-2-naphthalenesulfonic acid CAS No. 86-69-1

5-Nitro-2-naphthalenesulfonic acid

Cat. No.: B14123718
CAS No.: 86-69-1
M. Wt: 253.23 g/mol
InChI Key: ZAPHEIOXULZTDR-UHFFFAOYSA-N
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Description

5-Nitro-2-naphthalenesulfonic acid is an organic compound derived from naphthalene, characterized by the presence of a nitro group and a sulfonic acid group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-naphthalenesulfonic acid typically involves the nitration of 2-naphthalenesulfonic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the naphthalene ring. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of nitric acid to a solution of 2-naphthalenesulfonic acid in sulfuric acid, with constant stirring and temperature control. The product is then isolated by precipitation and purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as the formation of sulfonamides by reacting with amines.

    Oxidation: The compound can be oxidized under strong conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Amines in the presence of a dehydrating agent like phosphorus oxychloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed

    Reduction: 5-Amino-2-naphthalenesulfonic acid.

    Substitution: Various sulfonamide derivatives.

    Oxidation: Oxidized naphthalene derivatives.

Scientific Research Applications

5-Nitro-2-naphthalenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 5-Nitro-2-naphthalenesulfonic acid involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes, leading to the formation of an amino group. In biological systems, the compound may interact with enzymes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-2-naphthalenesulfonic acid: The reduced form of 5-Nitro-2-naphthalenesulfonic acid, with different reactivity and applications.

    1-Naphthalenesulfonic acid: An isomer with the sulfonic acid group at a different position, leading to different chemical behavior.

Uniqueness

This compound is unique due to the presence of both a nitro group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

86-69-1

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

5-nitronaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-6-8(17(14,15)16)4-5-9(7)10/h1-6H,(H,14,15,16)

InChI Key

ZAPHEIOXULZTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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